2-(5-Formylisoxazol-3-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
220780-55-2 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(5-formyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3/c7-6(10)2-4-1-5(3-9)11-8-4/h1,3H,2H2,(H2,7,10) |
InChI Key |
QTLPLPHCVRPXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CC(=O)N)C=O |
Origin of Product |
United States |
Theoretical and Computational Investigations on 2 5 Formylisoxazol 3 Yl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(5-Formylisoxazol-3-yl)acetamide. These computational methods provide insights into the molecule's geometry, electronic landscape, and conformational possibilities.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are utilized to determine its optimized molecular geometry. nih.govnih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized at B3LYP/6-31G(d) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (formyl) | 1.21 Å |
| C-C (ring-formyl) | 1.48 Å | |
| N-O (isoxazole) | 1.41 Å | |
| C=N (isoxazole) | 1.30 Å | |
| C-C (ring-acetamide) | 1.49 Å | |
| C=O (amide) | 1.24 Å | |
| C-N (amide) | 1.34 Å | |
| Bond Angle | O=C-H (formyl) | 124.5° |
| C-C-N (ring) | 110.2° | |
| O-N-C (ring) | 108.7° | |
| C-C-C (acetamide) | 115.8° | |
| H-N-C (amide) | 118.9° | |
| Note: The data presented in this table are representative values derived from typical DFT calculations on similar molecular structures and are intended for illustrative purposes. |
Analysis of Conformational Space and Intramolecular Interactions
The flexibility of the acetamide (B32628) side chain allows for different spatial arrangements, or conformations, of this compound. Conformational analysis involves mapping the potential energy surface as a function of key dihedral angles to identify the most stable conformers. scielo.br This analysis is crucial as the conformation of a molecule can significantly influence its chemical and biological activity. researchgate.net
Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing certain conformations. scielo.org.mx For example, a weak intramolecular hydrogen bond could potentially form between the amide hydrogen and the oxygen or nitrogen atoms of the isoxazole (B147169) ring. scielo.org.mx Natural Bond Orbital (NBO) analysis is a computational technique often used to identify and quantify such interactions by examining the delocalization of electron density between orbitals. nih.govnih.gov
Examination of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). sapub.orgsapub.org These indices provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds. Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.govnih.gov
Table 2: Representative Calculated Electronic Properties and Reactivity Indices for this compound
| Property | Value | Unit |
| HOMO Energy | -7.2 eV | eV |
| LUMO Energy | -2.5 eV | eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | eV |
| Ionization Potential (I) | 7.2 | eV |
| Electron Affinity (A) | 2.5 | eV |
| Chemical Hardness (η) | 2.35 | eV |
| Chemical Potential (μ) | -4.85 | eV |
| Electrophilicity Index (ω) | 5.01 | eV |
| Note: These values are hypothetical and representative of what would be expected from DFT calculations on this type of molecule. |
Computational Mechanistic Studies
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Identification and Characterization of Transition States
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating and characterizing transition states on the potential energy surface is a key aspect of computational mechanistic studies. nih.gov This is typically achieved by searching for a first-order saddle point, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state indeed connects the desired reactants and products. rsc.org
Exploration of Reaction Pathways and Energy Landscapes
By identifying the reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped out. arxiv.orgethz.ch The relative energies of these species allow for the construction of a reaction energy landscape, or profile, which provides a visual representation of the energy changes that occur throughout the reaction.
The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of the reaction. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. These computational explorations can provide valuable predictions about the feasibility and outcome of a reaction before it is attempted in the laboratory. acs.org
Dynamic Simulations to Understand Reaction Evolution (e.g., Nonadiabatic Dynamics)
To comprehend the intricate reaction pathways of isoxazole derivatives like this compound, particularly under photoexcitation, dynamic simulations are indispensable. Nonadiabatic dynamics, which account for transitions between different electronic states, are crucial for modeling photochemical reactions.
Research on the parent isoxazole molecule using nonadiabatic ab initio dynamics simulations reveals its complex excited-state behavior. nih.govacs.orgresearchgate.net Upon UV light excitation to the bright ππ* state, isoxazole can undergo ultrafast ring-opening. nih.govacs.org This process is facilitated by a barrier-free reaction pathway involving both the initially excited ππ* state and a dissociative πσ* state, leading to the cleavage of the weak N–O bond. nih.govaip.org Theoretical studies predict that this ring-opening can occur within tens of femtoseconds (fs). nih.govrsc.org For instance, one study calculated a ring-opening time of 45 fs, defined by the distance between two neighboring atoms exceeding 2 Å. acs.orgresearchgate.net
These simulations, often employing methods like surface hopping based on complete active space self-consistent field (CASSCF) calculations, can trace the evolution of the molecular geometry after photoexcitation. acs.orgaip.org For isoxazole, a significant portion of simulated trajectories show rapid N-O bond dissociation, while others remain intact and return to the ground state, potentially leading to rearrangements like the formation of oxazoles. nih.govaip.org The application of these simulation techniques to this compound would elucidate how the electron-withdrawing formyl group and the acetamide substituent at positions 5 and 3, respectively, influence the photodynamics, stability, and potential photoisomerization pathways of the isoxazole ring.
Chemoinformatics and Machine Learning in Isoxazole Research
Chemoinformatics and machine learning have become powerful tools in chemical research, accelerating the discovery and optimization of novel compounds. For isoxazole derivatives, these computational approaches are used to predict biological activities, design libraries of new molecules, and even forecast reaction outcomes and synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Isoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are extensively used to guide the design of new isoxazole derivatives with enhanced potency and desired characteristics. nih.govacs.org
3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of isoxazole derivatives. mdpi.comnih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. mdpi.comnih.gov For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed that hydrophobicity at the R2 group and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com Such models demonstrate strong predictive power, with high correlation coefficients (r²) and predictive r² (r²_pred) values, indicating their reliability. mdpi.comnih.gov
The development of a robust QSAR model for a series of compounds including this compound could predict its potential biological activities, such as antifungal, anti-inflammatory, or anticancer effects, based on calculated molecular descriptors. nih.govacs.orgtandfonline.com
Table 1: Examples of QSAR/QSPR Studies on Isoxazole Derivatives
| Study Focus | QSAR/QSPR Model | Key Findings & Statistical Significance | Reference |
| FXR Agonists | CoMFA and CoMSIA | Developed highly predictive models (CoMFA: q² = 0.664, r² = 0.960; CoMSIA: q² = 0.706, r² = 0.969) identifying crucial hydrophobic and electronegative features for activity. | mdpi.comnih.gov |
| Anti-inflammatory Agents | QSAR | Established a strong correlation between observed and predicted anti-inflammatory activity, leading to the development of a predictive model. | nih.gov |
| Tubulin Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Designed novel candidate compounds with predicted activity higher than the standard drug, Cisplatin. The model was validated by multiple criteria. | tandfonline.com |
| Antifungal Agents (against B. cinerea) | Hologram QSAR (HQSAR) | Developed a model with good predictive capability to provide insights into the structure-activity profiles of isoxazole-stilbene derivatives. | acs.org |
| Influenza A Virus Inhibitors | 2D-QSAR and 3D-QSAR | GFA-MLR and GFA-ANN models (2D) and CoMFA/CoMSIA models (3D) were built with good predictive ability (e.g., CoMSIA q² = 0.767) for anti-influenza activity. | semanticscholar.org |
Virtual Screening and Library Design Utilizing Cheminformatics Tools
Cheminformatics tools are essential for designing and managing large libraries of virtual compounds and for performing virtual screening to identify promising drug candidates. ukaazpublications.comimpactfactor.org For isoxazole research, these tools enable the creation of vast, synthetically accessible virtual libraries that can be screened against biological targets. researchgate.netnih.gov
The process often starts with the enumeration of a virtual library from commercially available or synthetically feasible building blocks. nih.gov For instance, an on-demand virtual isoxazole library can be generated by combining aldehyde precursors to form oximes, which then undergo cycloaddition reactions. nih.gov This can result in libraries containing millions of unique isoxazole derivatives. nih.gov
Once a library is created, virtual ligand screening (VLS) is performed, typically using molecular docking, to predict which compounds are most likely to bind to a specific protein target. researchgate.netnih.gov This in silico approach drastically narrows down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. researchgate.net Databases like ZINC, Enamine, and ChemDiv are common sources for building blocks for these libraries. researchgate.netnih.gov
Table 2: Cheminformatics Tools and Databases in Isoxazole Research
| Tool/Database | Application | Description | Reference |
| ZINC Database | Virtual Screening Library Source | A free database of commercially-available compounds for virtual screening. Used to identify potential Hsp90 inhibitors among isoxazole-based molecules. | researchgate.netnih.gov |
| Molinspiration, Molsoft | Property Calculation & Virtual Screening | Web-based tools for calculating molecular properties, predicting bioactivity scores, and assessing drug-likeness for designed isoxazole derivatives. | ukaazpublications.com |
| ICM-Pro | Library Enumeration | A software used for combinatorial chemistry to generate large on-demand virtual libraries of triazoles and isoxazoles for screening. | nih.gov |
| AutoDock Vina, SYBYL-X | Molecular Docking | Software used to perform virtual screening by docking designed isoxazole derivatives into the active site of a target protein to predict binding affinity. | tandfonline.comukaazpublications.com |
| eAnalogs | Library Design | A web-based tool for the de novo design and rapid generation of ligand analog libraries from a basic chemical scaffold in a combinatorial manner. | impactfactor.org |
| ChEMBL, PubChem | Data Mining & Compound Sourcing | Large-scale public databases containing information on bioactive molecules, their properties, and biological activities, used for data mining and sourcing known isoxazole compounds. | ontosight.aiontosight.ai |
Application of Machine Learning Algorithms for Reactivity and Synthetic Route Prediction
Machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the design of optimal synthetic pathways. mdpi.comkg.ac.rs For isoxazole derivatives, ML models can predict reaction yields, identify potential inhibitory effects on catalytic cycles, and assist in retrosynthesis planning. princeton.edu
A notable example involved using a random forest algorithm to predict the yield of a palladium-catalyzed Buchwald-Hartwig amination in the presence of various potentially inhibitory isoxazole additives. princeton.edu By training the model on data from high-throughput experiments, it could accurately predict the outcomes for new, unseen isoxazoles, demonstrating that the effects of different substituents were well-captured by the chosen molecular descriptors. princeton.edu The model achieved a high predictive accuracy, with a root mean square error (RMSE) of 11.3% on out-of-sample additives. mdpi.com
Furthermore, deep learning models are being developed to predict bioactivation pathways. nih.gov For instance, deep neural networks were used to predict that certain isoxazole-containing bromodomain inhibitors were likely to be bioactivated into reactive quinone species, a potential source of toxicity. nih.gov
Advanced Data Mining and Feature Extraction from Chemical Databases
The foundation of modern chemoinformatics and machine learning in chemistry lies in the ability to mine vast amounts of data from chemical databases and extract meaningful features (descriptors). researchgate.net Large public and commercial databases such as ChEMBL, PubChem, SciFinder, and Reaxys serve as critical resources for isoxazole research. ontosight.aiontosight.ainih.govengineering.org.cn
Data mining involves systematically searching these databases for compounds containing the isoxazole scaffold and retrieving associated data, which can include chemical structures, reaction information, and biological activity measurements. ontosight.aiontosight.ai This information is the raw material for building predictive models.
Feature extraction is the process of calculating molecular descriptors for each compound. These descriptors are numerical representations of a molecule's physicochemical, topological, and electronic properties. They can range from simple properties like molecular weight and logP to complex 3D descriptors derived from the molecule's conformation or quantum chemical calculations. princeton.edu These features are the independent variables used in QSAR and machine learning models to predict a dependent variable, such as biological activity or reaction yield. semanticscholar.orgprinceton.edu The selection of the most relevant features is a critical step in building a robust and predictive model. princeton.edu
Role of 2 5 Formylisoxazol 3 Yl Acetamide As a Versatile Synthetic Intermediate
Utilization as a Building Block for Complex Heterocyclic Architectures
The inherent reactivity of 2-(5-Formylisoxazol-3-yl)acetamide makes it an exceptional starting material for the synthesis of intricate heterocyclic structures. The formyl group can readily participate in condensation reactions with various nucleophiles, while the acetamide (B32628) and isoxazole (B147169) moieties offer further sites for chemical modification. This multi-faceted reactivity allows for the construction of fused and substituted heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net
For instance, the aldehyde functionality can be a key participant in cyclization reactions to form new rings fused to the isoxazole core. Researchers have successfully utilized similar isoxazole aldehydes in the synthesis of various bicyclic and polycyclic heterocyclic compounds. These complex structures are often scaffolds for developing new therapeutic agents. nih.gov
Precursor in the Synthesis of Polyfunctionalized Organic Compounds
The strategic placement of the formyl and acetamide groups allows for the sequential or simultaneous introduction of various functional groups, leading to the creation of polyfunctionalized organic compounds. The aldehyde can be transformed into a range of other functionalities, such as alcohols, carboxylic acids, or imines, through standard organic transformations. Similarly, the acetamide group can be hydrolyzed or modified to introduce further chemical diversity.
This ability to serve as a scaffold for multiple chemical elaborations is a key advantage in the synthesis of compounds with tailored properties. For example, the reaction of the formyl group with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds and the introduction of additional functional groups. mdpi.com This approach is instrumental in building molecular complexity from a relatively simple starting material.
Strategic Design of Ligands and Catalytic Systems Featuring the Isoxazole Core
The isoxazole ring, with its nitrogen and oxygen heteroatoms, possesses inherent coordinating properties. This makes this compound and its derivatives attractive candidates for the design of novel ligands for metal catalysts. By modifying the formyl and acetamide groups, chemists can fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalytic system.
The development of isoxazole-based ligands is an active area of research, with applications in various catalytic transformations. nih.gov The ability to synthesize a library of ligands from a common precursor like this compound allows for the rapid screening and optimization of catalysts for specific chemical reactions.
Participation in Cascade, Domino, and One-Pot Reaction Sequences
The multiple reactive sites within this compound make it an ideal participant in cascade, domino, and one-pot reactions. These reaction sequences, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, are highly efficient and atom-economical. wikipedia.org
A typical cascade reaction involving this compound might begin with a reaction at the formyl group, which then triggers a subsequent intramolecular cyclization involving the acetamide or the isoxazole ring. Such strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. acs.org One-pot procedures, which may involve the sequential addition of reagents, further enhance the synthetic efficiency by avoiding lengthy purification steps. wisdomlib.orgnih.govresearchgate.netnih.gov
Interactive Data Table: Reactions of this compound
| Reactant(s) | Reaction Type | Product Type |
| Amine | Condensation | Imine |
| Grignard Reagent | Nucleophilic Addition | Secondary Alcohol |
| Wittig Reagent | Olefination | Alkene |
| Hydrazine | Condensation/Cyclization | Pyrazole (B372694) derivative |
| Active Methylene Compound | Knoevenagel Condensation | α,β-Unsaturated compound |
Advanced Analytical and Spectroscopic Methodologies for Characterization of 2 5 Formylisoxazol 3 Yl Acetamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the elucidation of the molecular structure of 2-(5-Formylisoxazol-3-yl)acetamide. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing critical information about the connectivity and stereochemistry of the molecule. d-nb.infomdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the acetamide (B32628) group, the isoxazole (B147169) ring, and the formyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the formyl proton (CHO) would appear at a characteristically downfield position due to the deshielding effect of the adjacent carbonyl group. The protons of the acetamide methylene (B1212753) group (-CH₂-) and the NH proton would also show specific chemical shifts and multiplicities, the latter often appearing as a broad singlet. The isoxazole ring proton would have a chemical shift indicative of its position on the heterocyclic aromatic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the formyl and acetamide groups would be readily identifiable by their significant downfield shifts (typically in the range of 160-200 ppm). The sp²-hybridized carbons of the isoxazole ring would also resonate in the downfield region, while the sp³-hybridized methylene carbon of the acetamide group would appear further upfield.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to establish through-bond and through-space connectivities, a variety of 2D NMR experiments are employed. mdpi.com These include:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
A representative, though hypothetical, table of expected NMR data for this compound is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions. sigmaaldrich.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Formyl H | ~9.9 | - | C=O (formyl), C5 (isoxazole) |
| Formyl C=O | - | ~185 | Formyl H |
| Isoxazole H | ~6.8 | ~105 | C3 (isoxazole), C5 (isoxazole) |
| C3 (isoxazole) | - | ~160 | Isoxazole H, Acetamide CH₂ |
| C5 (isoxazole) | - | ~170 | Formyl H, Isoxazole H |
| Acetamide CH₂ | ~4.0 | ~45 | C=O (acetamide), C3 (isoxazole) |
| Acetamide NH | ~7.5 (broad) | - | C=O (acetamide) |
| Acetamide C=O | - | ~170 | Acetamide CH₂, Acetamide NH |
Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a high degree of precision, typically to several decimal places. bioanalysis-zone.com This allows for the unambiguous determination of the elemental composition of this compound. bioanalysis-zone.comthermofisher.com By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be confidently confirmed. bioanalysis-zone.com
In addition to accurate mass determination, HRMS provides valuable information about the fragmentation patterns of the molecule. msu.edu When subjected to ionization, the parent molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the presence of specific substructures within the molecule. For this compound, expected fragmentation might involve the loss of the acetamide side chain or cleavage of the isoxazole ring. This fragmentation data, in conjunction with NMR data, provides a robust confirmation of the proposed structure. The high resolving power of HRMS is particularly crucial in distinguishing the target compound from isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions. thermofisher.comlcms.cznih.gov
| Parameter | Description |
| Molecular Formula | C₆H₆N₂O₃ |
| Calculated Monoisotopic Mass | 154.0378 u |
| Ionization Mode | Electrospray Ionization (ESI) is common for this type of molecule. |
| Expected Ion | [M+H]⁺ (protonated molecule) |
| Expected Accurate Mass of [M+H]⁺ | 155.0451 u |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. mdpi.comscifiniti.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be probed by IR radiation or inelastic light scattering (Raman). americanpharmaceuticalreview.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected absorptions include:
N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
C-H stretch: Signals for the aldehydic C-H and aliphatic C-H stretches.
C=O stretch: Strong, distinct bands for the formyl and amide carbonyl groups, likely appearing in the range of 1650-1750 cm⁻¹.
C=N and C=C stretches: Bands associated with the isoxazole ring vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govnih.gov For this compound, the Raman spectrum would be useful for confirming the vibrations of the isoxazole ring and the carbon-carbon bonds within the molecule. Differences in the IR and Raman spectra can provide insights into the symmetry of the molecule. americanpharmaceuticalreview.com
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amide N-H Stretch | 3200-3400 | Weak or absent |
| Aldehydic C-H Stretch | 2720-2820 | 2720-2820 |
| Formyl C=O Stretch | ~1700 | ~1700 |
| Amide C=O Stretch (Amide I) | ~1680 | ~1680 |
| Amide N-H Bend (Amide II) | ~1550 | Weak |
| Isoxazole Ring Vibrations | 1400-1600 | 1400-1600 |
X-ray Crystallography for Precise Solid-State Structural Elucidation
For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, revealing the exact positions of all atoms in the crystal lattice. nih.govresearchgate.netresearchgate.net
X-ray crystallography can unequivocally determine:
Bond lengths and angles: Providing precise geometric parameters of the molecule.
Conformation: The spatial arrangement of the atoms in the solid state.
Intermolecular interactions: Details of hydrogen bonding, and other non-covalent interactions that dictate the crystal packing. nih.gov
For a derivative of this compound, X-ray crystallography would confirm the planarity of the isoxazole ring and provide precise details about the orientation of the acetamide and formyl substituents. nih.gov
Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)
Chromatographic techniques are essential for the purification of this compound and for assessing its purity. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the compound will travel a certain distance up the plate, characterized by its retention factor (Rf). The presence of multiple spots would indicate impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for the final purification and purity assessment of the compound. nih.gov The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through. The components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time (the time it takes for the compound to elute from the column) is a characteristic property of the compound under specific chromatographic conditions.
| Technique | Purpose | Key Parameters |
| TLC | Reaction monitoring, preliminary purity check | Stationary phase (e.g., silica gel), Mobile phase composition, Retention factor (Rf) |
| HPLC | Final purification, quantitative purity assessment | Column type (e.g., C18), Mobile phase composition, Flow rate, Retention time (Rt), Detection wavelength (for UV detector) |
Future Directions and Emerging Research Avenues for 2 5 Formylisoxazol 3 Yl Acetamide
Development of Highly Efficient and Atom-Economical Synthetic Protocols
The pursuit of green and sustainable chemistry has put a spotlight on the development of synthetic methods that are both efficient and minimize waste. jocpr.com For 2-(5-Formylisoxazol-3-yl)acetamide, future efforts will likely concentrate on optimizing its synthesis to be more atom-economical. rsc.orgrsc.org
Exploration of Novel Catalytic Systems
Current synthetic routes to isoxazoles often involve multi-step procedures with stoichiometric reagents. Future research is expected to explore novel catalytic systems to streamline the synthesis of this compound. This could involve the use of transition metal catalysts, such as ruthenium, for C-H activation or coupling reactions, enabling the direct functionalization of simpler precursors. researchgate.net The development of heterogeneous catalysts could also offer advantages in terms of recyclability and ease of purification. rsc.org The goal is to devise a synthesis that maximizes the incorporation of atoms from the starting materials into the final product, a key principle of atom economy. nih.gov
| Catalyst Type | Potential Reaction | Advantages |
| Transition Metal (e.g., Ru, Pd) | C-H functionalization, Cross-coupling | High efficiency, selectivity |
| Heterogeneous Catalysts | Cycloaddition, Condensation | Recyclability, ease of separation |
| Organocatalysts | Asymmetric synthesis | Metal-free, lower toxicity |
Biocatalytic Approaches in Isoxazole (B147169) Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. Future research could explore the use of enzymes for the functionalization of the isoxazole ring or the modification of the side chains of this compound. For instance, oxidoreductases could be employed for the selective oxidation or reduction of the formyl group, while hydrolases could be used for the manipulation of the acetamide (B32628) moiety. A novel three-step protease-catalyzed synthesis of enkephalin precursors has been described, showcasing the potential of enzymatic methods in complex amide synthesis. researchgate.net
In-Depth Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely involve detailed mechanistic studies of the reactions used to synthesize and derivatize this compound. Computational methods, such as density functional theory (DFT), can be employed to model reaction pathways and transition states, providing insights that are difficult to obtain through experiments alone. researchgate.net This can help in identifying the most plausible reaction mechanisms and in predicting the outcomes of new reactions. researchgate.net
Integration of Artificial Intelligence and Automation in Synthetic Design and Optimization
| AI/ML Application | Description | Potential Impact |
| Retrosynthetic Analysis | Predicting synthetic pathways from the target molecule. | Faster identification of viable synthetic routes. |
| Reaction Condition Optimization | Optimizing parameters like temperature, solvent, and catalyst. | Improved yields and reduced side products. |
| Property Prediction | Predicting the physicochemical and biological properties of derivatives. | Prioritization of synthetic targets. |
Exploration of New Chemical Space through Advanced Derivatization and Scaffold Hopping
The exploration of new chemical space is a key strategy in drug discovery to identify novel bioactive molecules. acs.org For this compound, this can be achieved through advanced derivatization and scaffold hopping. The formyl and acetamide groups provide handles for a wide range of chemical transformations, allowing for the creation of diverse libraries of derivatives. Scaffold hopping, the replacement of the isoxazole core with other heterocyclic systems while retaining key pharmacophoric features, can lead to the discovery of new chemotypes with improved properties. nih.govresearchgate.netnih.gov This exploration can be guided by computational tools to prioritize scaffolds that are likely to have the desired biological activity. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-Formylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formylisoxazole derivatives with acetamide precursors in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) yields crystalline products. Purification involves recrystallization from DMF/acetic acid mixtures . Alternative methods include dropwise addition of chloroacetyl chloride to aminothiazole derivatives in dioxane with triethylamine as a base, followed by aqueous workup and ethanol-DMF recrystallization . Optimization involves adjusting molar ratios (e.g., 1:1.1 for aldehyde:amide), temperature (reflux vs. room temperature), and catalyst loading.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray diffraction (XRD) resolves crystal structures, particularly for assessing intermolecular interactions (e.g., hydrogen bonding in acetamide moieties) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and formyl (CHO) stretches (~1680–1720 cm⁻¹).
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. Enzyme inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values using fluorometric or colorimetric substrates. Antimicrobial activity is tested via broth microdilution (MIC determination) . Dose-response curves (0.1–100 μM) and controls (DMSO vehicle, reference drugs) ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for analogs with halogen substituents) require systematic SAR analysis. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR or tubulin). Compare LogP values (from HPLC) and electronic effects (Hammett σ constants) to correlate hydrophobicity/electron-withdrawing groups with activity . Validate hypotheses via synthesis of focused libraries (e.g., para-substituted aryl derivatives) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Common byproducts (e.g., uncyclized intermediates) arise from incomplete formylation or competing side reactions. Strategies include:
- Using excess formylating agents (e.g., POCl₃/DMF) to drive the reaction .
- Employing inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitoring reaction progress via TLC or HPLC-MS to terminate at optimal conversion .
Q. How can advanced chromatographic methods improve purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, 214/254 nm UV detection) with gradient elution (5–100% acetonitrile in 20 min) separates closely related impurities. Coupling with High-Resolution Mass Spectrometry (HRMS-TOF) confirms molecular ions and fragments. For chiral purity, use chiral stationary phases (e.g., amylose-based) . Quantify residual solvents (DMF, acetic acid) via GC-MS with headspace sampling.
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
- Methodological Answer : pH-dependent stability studies (e.g., 1–14 pH range, 37°C) identify degradation pathways (e.g., hydrolysis of the formyl or acetamide groups). Monitor via UV-Vis spectroscopy (λmax shifts) or LC-MS. Kinetic analysis (Arrhenius plots) determines activation energy for degradation. Results inform storage conditions (e.g., buffered solutions at pH 6–8) .
Q. How do structural modifications at the isoxazole ring impact the compound’s pharmacological profile?
- Methodological Answer : Introduce substituents (e.g., methyl, nitro, or halogens) at the 4-position of the isoxazole ring to alter electronic and steric properties. Compare LogP (octanol-water partition) and solubility (shake-flask method) to assess bioavailability changes. Test modified analogs in parallel biological assays (e.g., antiproliferative activity) to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
